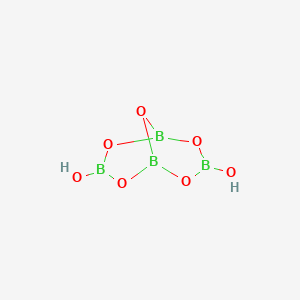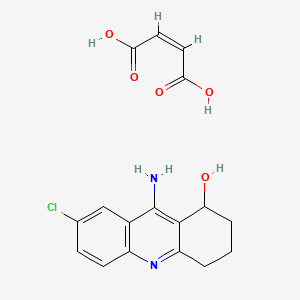
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate: is a chemical compound that belongs to the class of acridines It is characterized by the presence of an amino group at position 9 and a chlorine atom at position 7 on the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the acridine ring system.
Amination: The amino group is introduced at position 9 through amination reactions using reagents like ammonia or amines.
Hydrogenation: The final step involves the hydrogenation of the acridine ring to obtain the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and amination reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: The chlorine atom at position 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Fully Reduced Derivatives: Formed through reduction reactions.
Substituted Acridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate involves:
Inhibition of Acetylcholinesterase: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Molecular Targets: The primary molecular target is acetylcholinesterase, but it may also interact with other enzymes and receptors involved in neurotransmission.
Pathways Involved: The inhibition of acetylcholinesterase affects cholinergic pathways, which are crucial for cognitive function and memory.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative used as an acetylcholinesterase inhibitor.
Donepezil: A non-acridine acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate is unique due to its specific substitution pattern on the acridine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other acetylcholinesterase inhibitors.
Properties
CAS No. |
104675-52-7 |
|---|---|
Molecular Formula |
C17H17ClN2O5 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
9-amino-7-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-9-8(6-7)13(15)12-10(16-9)2-1-3-11(12)17;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GRKHDFCVGRBUCB-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



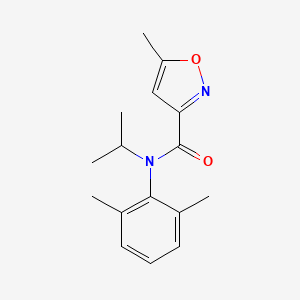

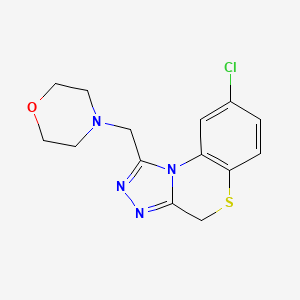
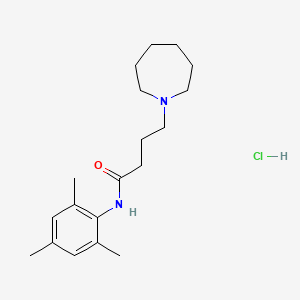
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
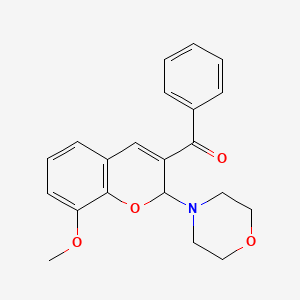
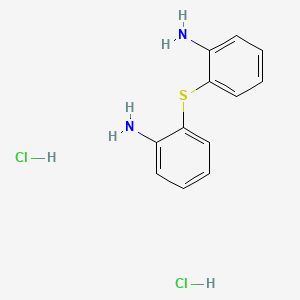
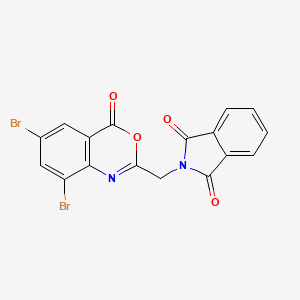
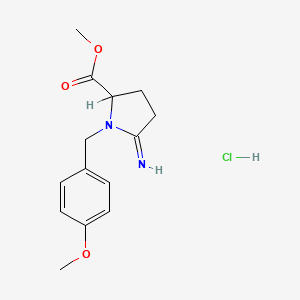

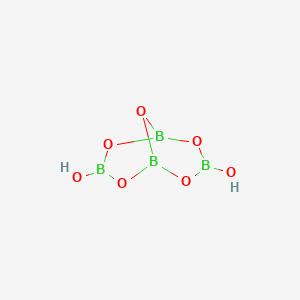
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
